molecular formula C22H22ClN3O3S B2400079 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide CAS No. 450341-00-1

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

Cat. No.: B2400079
CAS No.: 450341-00-1
M. Wt: 443.95
InChI Key: QIVRIDLINQXDHK-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique molecular structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and diethoxybenzamide moiety.

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thieno[3,4-c]pyrazole core or the functional groups attached to it.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activities, including antibacterial, antifungal, and anticancer properties . In the industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide can be compared with other similar compounds, such as N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylamino)sulfonyl)benzamide While these compounds share a similar core structure, they differ in their functional groups and substituents, which can lead to differences in their chemical properties and biological activities

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-3-28-19-9-8-14(10-20(19)29-4-2)22(27)24-21-17-12-30-13-18(17)25-26(21)16-7-5-6-15(23)11-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVRIDLINQXDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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